2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and pharmaceutical applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring significantly enhances the compound’s reactivity and stability.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Mode of Action
Tfmp derivatives, in general, are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound might interact with its targets to disrupt essential biological processes in pests.
Biochemical Pathways
The synthesis of related tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine structure in tfmp derivatives can influence their pharmacokinetic properties .
Result of Action
The presence of fluorine and pyridine structure in tfmp derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be affected by the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine .
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The nitro group in the compound can participate in redox reactions, potentially affecting the redox state of the cell. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, potentially leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific proteins and enzymes, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The compound may also influence the activity of metabolic enzymes, leading to changes in the levels of key metabolites involved in energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, facilitates its interaction with lipid membranes and its distribution within hydrophobic compartments of cells. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound, affecting its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on its interactions with targeting signals or post-translational modifications. These localizations can influence the compound’s activity and function, affecting cellular processes such as energy production, protein synthesis, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-methoxy-6-(trifluoromethyl)pyridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-3-nitro-6-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine
- 2-Methoxy-4-nitro-6-(trifluoromethyl)pyridine
Comparison: 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and stability. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-6-4(12(13)14)2-3-5(11-6)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLISMVDKRLKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679711 | |
Record name | 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215595-92-8 | |
Record name | 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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